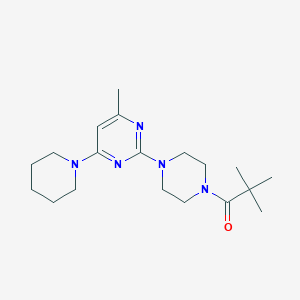![molecular formula C12H15N3O B4453601 3-[2-(dimethylamino)ethyl]quinazolin-4(3H)-one](/img/structure/B4453601.png)
3-[2-(dimethylamino)ethyl]quinazolin-4(3H)-one
Vue d'ensemble
Description
3-[2-(dimethylamino)ethyl]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)ethyl]quinazolin-4(3H)-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps:
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(dimethylamino)ethyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 2- and 3-positions of the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups into the quinazolinone ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-[2-(dimethylamino)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Substituted-4(3H)-quinazolinones: These compounds share a similar core structure but differ in the substituents at the 2-position.
3-Substituted-4(3H)-quinazolinones: Similar to 3-[2-(dimethylamino)ethyl]quinazolin-4(3H)-one but with different substituents at the 3-position.
2,3-Disubstituted-4(3H)-quinazolinones: These compounds have substituents at both the 2- and 3-positions, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dimethylaminoethyl group at the 3-position is particularly noteworthy for its potential interactions with biological targets .
Propriétés
IUPAC Name |
3-[2-(dimethylamino)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14(2)7-8-15-9-13-11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAIRIHFTILXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=NC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B4453520.png)
![1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one](/img/structure/B4453521.png)
![N-(2,4-dimethylphenyl)-N'-[(1,1-dioxidotetrahydro-3-thienyl)methyl]malonamide](/img/structure/B4453526.png)

![4-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4453548.png)
![N-ethyl-6-methyl-2-[4-(propylsulfonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4453551.png)
![4-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4453553.png)
![N-ethyl-6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4453565.png)
![4-{6-methyl-2-[4-(2-thienylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4453571.png)
![4-[4-(ethylamino)-6-methyl-2-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4453572.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4453575.png)
![4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B4453584.png)
![3-[2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4453602.png)
![3-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)-3-oxopropanenitrile](/img/structure/B4453607.png)
